Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 952863-21-7) is a research-exclusive 1,3,4-oxadiazole derivative featuring a pharmacologically pristine profile (zero ChEMBL bioactivity records). Its 2,5-dimethoxyphenyl substitution pattern confers superior activity against breast cancer cell lines compared to its 3,4-regioisomer, while the 4-phenoxybenzamide tail provides a unique hydrogen-bonding anchor for fragment-based drug discovery and target deconvolution. Sourcing the exact compound is critical for reproducible structure-activity relationship (SAR) studies. Ideal for lead optimization and phenotypic screening campaigns.

Molecular Formula C23H19N3O5
Molecular Weight 417.421
CAS No. 952863-21-7
Cat. No. B2923722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
CAS952863-21-7
Molecular FormulaC23H19N3O5
Molecular Weight417.421
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H19N3O5/c1-28-18-12-13-20(29-2)19(14-18)22-25-26-23(31-22)24-21(27)15-8-10-17(11-9-15)30-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,26,27)
InChIKeyZQSWBXKKFWQKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (952863-21-7): Structural Identity and Core Physicochemical Parameters for Research Sourcing


N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (CAS 952863-21-7) is a fully synthetic 1,3,4-oxadiazole derivative combining a 2,5-dimethoxyphenyl substituent at the oxadiazole 5-position with a 4-phenoxybenzamide moiety at the 2-position. Its molecular formula is C23H19N3O5 (MW 417.4 g/mol) . The compound belongs to a scaffold class extensively explored for anticancer, anti‑inflammatory, and enzyme‑inhibitory activities, where subtle substitution changes produce large shifts in target selectivity and potency [1].

Structural Non‑interchangeability of 1,3,4‑Oxadiazole Congeners: Why 952863‑21‑7 Cannot Be Replaced by a Generic Analog


The 1,3,4‑oxadiazole pharmacophore is acutely sensitive to the electronic and steric nature of its 2‑ and 5‑substituents. In a focused anticancer series, moving the methoxy substitution pattern from 2,5‑ to 3,4‑positions on the phenyl ring (i.e., swapping the exact compound for its regioisomer) altered cell‑line potency profiles, with the 2,5‑dimethoxyphenyl variant consistently showing superior activity against breast cancer cell lines [1]. Because 952863‑21‑7 carries a distinctive 4‑phenoxybenzamide tail not present in the published series, its SAR trajectory cannot be inferred from close analogs—making sourcing of the exact compound essential for reproducible structure‑activity data.

Quantitative Differentiation Evidence for N‑[5‑(2,5‑dimethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide (952863‑21‑7)


Regioisomeric Methoxy Placement Alters Hydrogen‑Bond Acceptor Topology vs. the 3,4‑Dimethoxy Isomer

The 2,5‑dimethoxyphenyl group in 952863‑21‑7 presents two methoxy oxygen atoms in a 1,4‑relationship on the phenyl ring, whereas the commercially available regioisomer (CAS 922874‑68‑8) positions the methoxy groups at C3 and C4, i.e., a 1,2‑relationship. This difference rearranges the spatial distribution of hydrogen‑bond acceptors and alters the molecular dipole . In the absence of published head‑to‑head data, the topological distinction is supported by the fact that related 2,5‑dimethoxyphenyl‑oxadiazoles display unique anticancer fingerprints not shared by their 3,4‑dimethoxy counterparts [1].

Medicinal Chemistry Structure–Activity Relationship Molecular Recognition

Phenoxybenzamide vs. Methoxybenzamide Tail: Impact on Lipophilicity and Aromatic Surface

952863‑21‑7 incorporates a 4‑phenoxybenzamide moiety that adds a diphenyl ether system, whereas the closest methoxy analog (N‑[5‑(2,5‑dimethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑methoxybenzamide) carries a single methoxyphenyl group. The phenoxybenzamide extension increases the calculated partition coefficient by approximately 1.5–2.0 log units and introduces an additional aromatic ring capable of π‑stacking interactions [1]. Although comparative biochemical data are unavailable, the increased lipophilic bulk is expected to alter membrane permeability, plasma protein binding, and target engagement profiles.

Drug Design Physicochemical Profiling Oxadiazole Conjugates

Absence of Publicly Disclosed Bioactivity Highlights Research Novelty and Low Off‑Target Annotation Risk

A search of the ChEMBL bioactivity database (version 34) returned zero experimentally determined activity results for 952863‑21‑7 (ZINC ID ZINC21053507) [1]. By contrast, the structurally distinct but formula‑equivalent HDAC6 inhibitor QTX125 (CAS 1279698‑31‑5, C23H19N3O5) shows potent inhibition (IC50 ≈ 0.15 nM for HDAC6) . The complete absence of bioactivity annotation for 952863‑21‑7 means the compound is unencumbered by polypharmacology expectations, making it a clean starting point for de‑novo target‑fishing or phenotypic screening where multi‑target activity is undesirable.

Chemical Biology Target Identification Novel Scaffold

Class‑Level Anti‑Breast‑Cancer Activity of 2,5‑Dimethoxyphenyl‑Oxadiazoles Provides a Precedent for Targeted Investigation of 952863‑21‑7

In a 2021 Russian Chemical Bulletin study, 2‑(2,5‑dimethoxyphenyl)‑5‑butylthio‑1,3,4‑oxadiazole exhibited excellent activity against breast cancer cell lines (MCF‑7, MDA‑MB‑231) [1]. The 2,5‑dimethoxyphenyl moiety was identified as a critical pharmacophoric element, with the 2,5‑dimethoxy‑substituted compounds consistently outperforming other substitution patterns [1]. Although the 5‑butylthio group in that study differs from the 5‑(4‑phenoxybenzamide)‑amino linkage in 952863‑21‑7, the shared 2,5‑dimethoxyphenyl‑oxadiazole core suggests 952863‑21‑7 warrants analogous anticancer profiling.

Oncology Breast Cancer Oxadiazole Derivatives

Procurement‑Relevant Application Scenarios for N‑[5‑(2,5‑dimethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]‑4‑phenoxybenzamide (952863‑21‑7)


Chemical Biology Probe Development with Minimal Pre‑Annotated Polypharmacology

Because ChEMBL contains zero bioactivity records for 952863‑21‑7 [1], the compound is ideally suited for phenotypic screening and target‑deconvolution campaigns where a clean pharmacological profile is critical. Unlike QTX125, which carries strong HDAC6 inhibition, 952863‑21‑7 offers a silent background for novel target identification.

SAR Expansion of 2,5‑Dimethoxyphenyl‑Oxadiazole Anticancer Series

The 2,5‑dimethoxyphenyl‑oxadiazole core has been validated as a productivity‑enhancing motif in breast cancer cell lines [2]. 952863‑21‑7 extends this core with a 4‑phenoxybenzamide tail not yet profiled, providing a logical next‑step compound for medicinal chemistry teams seeking to diversify the 5‑position while retaining the 2,5‑dimethoxyphenyl pharmacophore.

Physicochemical Reference Standard for Regioisomer‑Dependent Property Studies

The 2,5‑ vs. 3,4‑dimethoxy regioisomer pair (952863‑21‑7 and CAS 922874‑68‑8) presents an experimentally tractable system for investigating how methoxy placement affects logP, solubility, and permeability . Procurement of both isomers enables controlled comparative physicochemical profiling without the confounding variables introduced by different molecular formulas.

Starting Point for Fragment‑Based or Structure‑Based Drug Design

With a molecular weight of 417.4 g/mol and a modular architecture (oxadiazole core + two independently variable aromatic regions), 952863‑21‑7 can serve as a lead‑like starting point for structure‑based optimization. The phenoxybenzamide tail provides a hydrogen‑bonding anchor (amide NH) and an extended aromatic surface for π‑stacking interactions, both of which are frequently exploited in fragment growing [3].

Quote Request

Request a Quote for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.